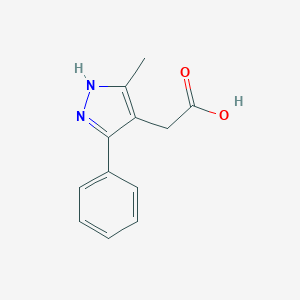
(5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid, also known as MPPA, is an organic compound belonging to the group of pyrazoles. It is a synthetic acid that has been used in a variety of scientific research applications, including biochemical and physiological studies. MPPA is a versatile compound that can be synthesized in various ways, and it has several advantages and limitations for laboratory experiments.
Scientific Research Applications
Synthetic Utility in Heterocycles and Dyes
The reactivity of pyrazole derivatives, such as 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-one and its analogs, underscores the synthetic versatility of pyrazole scaffolds. These compounds serve as pivotal building blocks in the synthesis of a diverse array of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Their unique reactivity offers mild conditions for generating a wide variety of heterocycles and dyes, highlighting the role of pyrazole derivatives in expanding the toolkit for synthetic chemistry and materials science (Gomaa & Ali, 2020).
Biological Activities and Applications
Pyrazole derivatives exhibit a wide spectrum of biological activities, making them significant in medicinal chemistry and pharmacology. Compounds synthesized from pyrazole scaffolds have demonstrated potential in various pharmacological applications, including antimicrobial, antifungal, antiviral, antioxidant, and herbicidal activities. The synthesis of novel pyrazole derivatives under different conditions has led to the identification of compounds with promising physical and chemical properties for potential therapeutic and agrochemical use (Sheetal et al., 2018).
Environmental and Industrial Applications
In addition to their synthetic and biological applications, pyrazole derivatives find utility in environmental and industrial contexts. For example, in the field of corrosion inhibition, organic compounds with heteroatoms (O, S, N, P) and π-electrons, characteristics common to pyrazole derivatives, serve as effective inhibitors against metallic dissolution in acidic media. This underscores the role of pyrazole-based compounds in addressing challenges related to metal corrosion in industrial settings (Goyal et al., 2018).
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which include this compound, have a broad spectrum of biological activities . They can bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .
Mode of Action
Pyrazole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biological context.
Biochemical Pathways
These include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . The downstream effects of these pathways can influence a wide range of biological activities.
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The specific effects of this compound would depend on its targets and the biological context.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
2-(5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-10(7-11(15)16)12(14-13-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBKFHZHKVPERM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CC=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

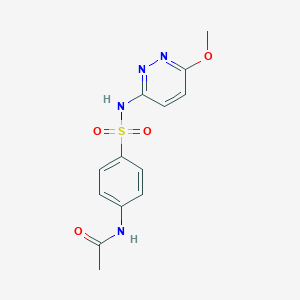
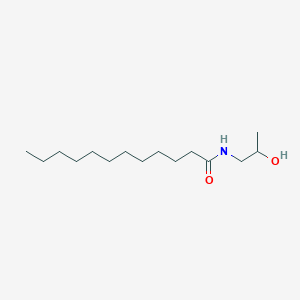
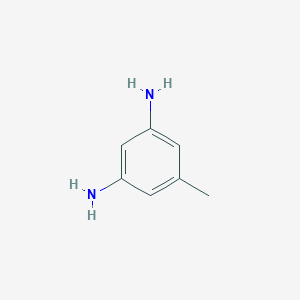
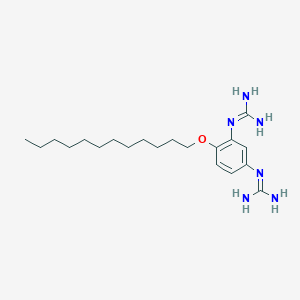
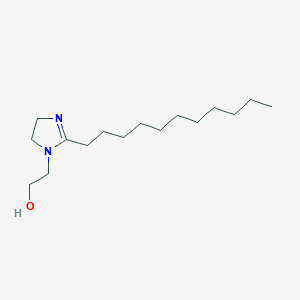

![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)

![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)

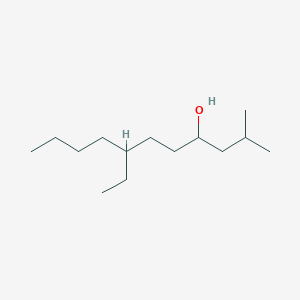
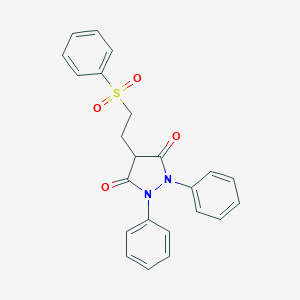
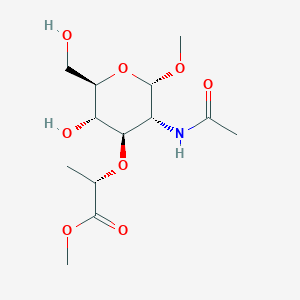
![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)